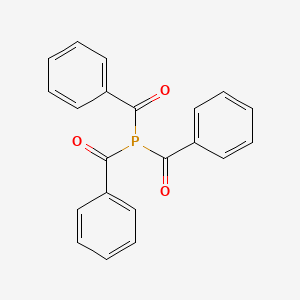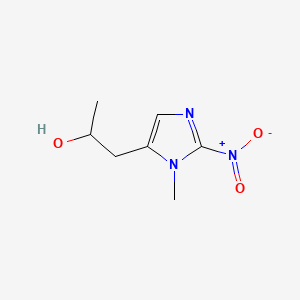
alpha,1-Dimethyl-2-nitroimidazole-5-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol is a chemical compound that belongs to the class of nitroimidazoles It features a five-membered imidazole ring substituted with a nitro group and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol typically involves the nitration of an imidazole precursor followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid to introduce the nitro group at the 2-position. The resulting nitroimidazole is then subjected to further reactions to introduce the ethanol group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoimidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic free radicals.
Vergleich Mit ähnlichen Verbindungen
Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol can be compared with other nitroimidazole compounds such as:
Metronidazole: Used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole but with a longer half-life.
Dimetridazole: Used in veterinary medicine for its antiprotozoal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its ethanol group at the 5-position may influence its solubility and reactivity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
23571-49-5 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
1-(3-methyl-2-nitroimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)3-6-4-8-7(9(6)2)10(12)13/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
WKWQIMRIQQDCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CN=C(N1C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
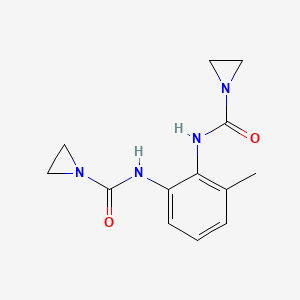

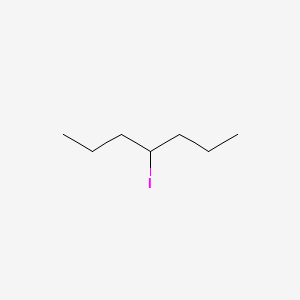

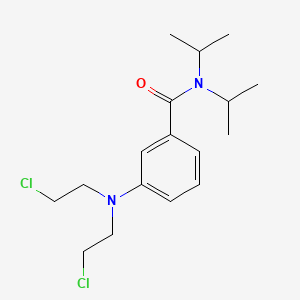

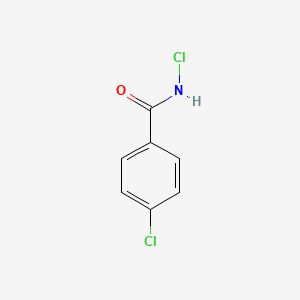
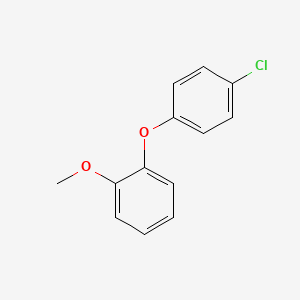

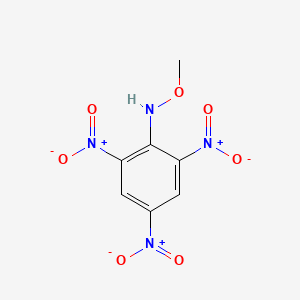
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
